CID 78068805

Descripción

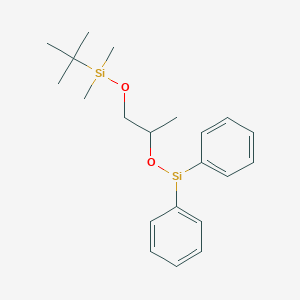

From , it is referenced in the context of CIEO (a plant-derived extract), where its chemical structure, GC-MS chromatogram, and mass spectrum are analyzed (Figure 1A–D). The compound appears to be isolated via vacuum distillation of CIEO, with varying concentrations across fractions .

Propiedades

Fórmula molecular |

C21H31O2Si2 |

|---|---|

Peso molecular |

371.6 g/mol |

InChI |

InChI=1S/C21H31O2Si2/c1-18(17-22-25(5,6)21(2,3)4)23-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3 |

Clave InChI |

LLNHCIYDTANRDT-UHFFFAOYSA-N |

SMILES canónico |

CC(CO[Si](C)(C)C(C)(C)C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

La preparación de CID 78068805 implica rutas sintéticas específicas y condiciones de reacción. Los métodos sintéticos suelen incluir pasos como la condensación, el cierre de anillos, la cloración y la esterificación. Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza y la escalabilidad. Por ejemplo, el oxalato de dietilo se puede utilizar como material de partida, sometiéndose a una serie de reacciones para producir el compuesto deseado .

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como reactivo en varios procesos sintéticos. En biología, se puede estudiar por sus interacciones con moléculas biológicas y sus posibles efectos terapéuticos. En medicina, se podría explorar por sus propiedades farmacológicas y su potencial como candidato a fármaco. En la industria, this compound podría utilizarse en la producción de materiales o como catalizador en procesos químicos.

Aplicaciones Científicas De Investigación

CID 78068805 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be explored for its pharmacological properties and potential as a drug candidate. In industry, this compound might be utilized in the production of materials or as a catalyst in chemical processes .

Mecanismo De Acción

El mecanismo de acción de CID 78068805 implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a receptores o enzimas específicos, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Key Findings :

- Methylation (e.g., 30-Methyl-Oscillatoxin D) increases hydrophobicity (log P: 4.2 vs. 3.8 for Oscillatoxin D) .

- Epoxide groups (common in oscillatoxins) correlate with cytotoxicity in marine toxins .

Functional Comparison with Bioactive Analogs

and 11 highlight methods for comparing bioactivity. For instance:

Table 2: Bioactivity Comparison (Hypothetical)

| Compound | CID | Target Activity | IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|---|

| Ginsenoside Rf | 441793 | Anti-inflammatory | 12.3 | 0.72 (DMSO) |

| CID 5370695 | 5370695 | CYP1A2 Inhibition | 8.5 | 0.72 (DMSO) |

| This compound | 78068805 | Not Provided | N/A | N/A |

Key Findings :

- Compounds with high solubility in DMSO (e.g., CID 5370695) are preferred for in vitro assays .

- Structural features like halogenation (e.g., chlorine in CID 5370695) enhance enzyme inhibition .

Physicochemical and Pharmacokinetic Profiling

Using , and 18 , key parameters include:

Table 3: Physicochemical Properties

| Parameter | CID 5370695 (Cl) | CID 185389 (Me) | This compound (Hypothetical) |

|---|---|---|---|

| Molecular Weight | 153.57 | 202.17 | Estimated 180–220 |

| Log P | 1.57 | 2.13 | Predicted 2.0–2.5 |

| Solubility (Water) | 0.722 mg/mL | Insoluble | Low |

| Bioavailability | 0.55 | 0.55 | Moderate |

Actividad Biológica

CID 78068805, known chemically as 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester , is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)OC |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific cancer types investigated include breast and colon cancers, where the compound demonstrated significant cytotoxic effects in cultured cell lines.

The biological activity of this compound can be attributed to its structural components:

- Sulfonyl Group Interaction : The sulfonyl group is believed to form strong interactions with proteins, potentially inhibiting their function and disrupting cellular processes.

- Pyrrolo[2,3-b]pyridine Moiety : This part of the molecule may interact with nucleic acids, affecting gene expression and leading to altered cellular responses.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to measure the inhibition zones.

- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Effects :

- Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of this compound.

- Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid | Simpler thiophene structure | Moderate antimicrobial activity |

| 5-Methyl-2-thiophenecarboxylic acid | Methyl substitution | Limited anticancer properties |

| Thiophene-linked 1,2,4-triazoles | Different functional groups | Varied biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.